

A Comparative Purity Assessment of Commercially Available Boc-NH-PEG11-NH2

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Compound of Interest

Compound Name: Boc-NH-PEG11-NH2

Cat. No.: B3022154

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The heterobifunctional linker **Boc-NH-PEG11-NH2** is a critical reagent in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics, particularly as a component of Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} Given its role in the synthesis of complex biomolecules and therapeutics, the purity of this linker is of paramount importance. Impurities can lead to unwanted side reactions, difficulty in purification of the final product, and potentially altered biological activity. This guide provides an objective comparison of the purity of commercially available **Boc-NH-PEG11-NH2** from three representative suppliers, supported by detailed experimental protocols and data analysis.

Comparative Purity Data

The purity of **Boc-NH-PEG11-NH2** obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The quantitative data are summarized in the tables below.

Table 1: Purity of **Boc-NH-PEG11-NH2** Determined by HPLC

Supplier	Retention Time (min)	Purity (%)	Major Impurity Peak(s) (Retention Time, min)
Supplier A	12.5	98.5	10.2
Supplier B	12.6	95.2	9.8, 11.1
Supplier C	12.5	99.1	10.3

Table 2: Purity and Structural Confirmation of **Boc-NH-PEG11-NH2** by ¹H NMR

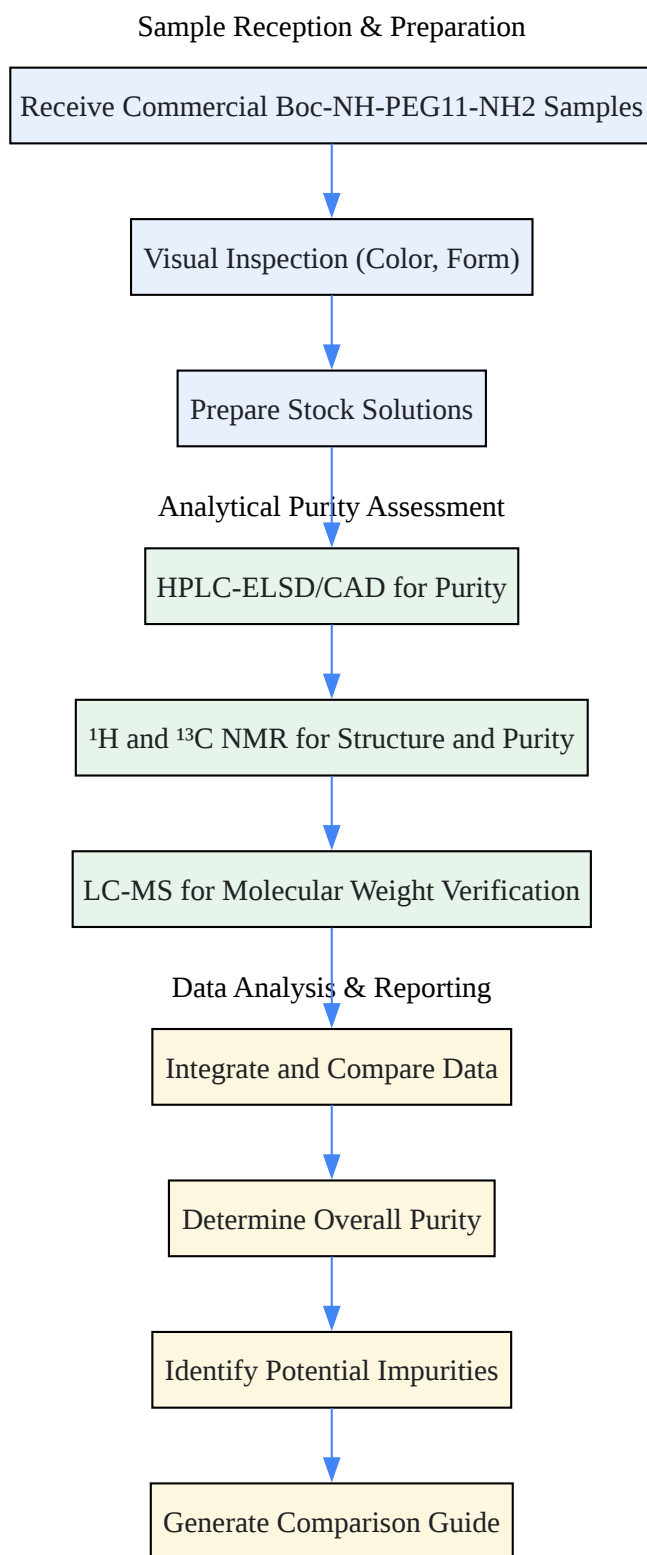
Supplier	Conformance to Structure	Purity (%)	Observable Impurities
Supplier A	Yes	>98	Minor unidentifiable peaks in the aliphatic region
Supplier B	Yes	~95	Signals corresponding to residual solvent and a potential PEG oligomer of different length
Supplier C	Yes	>99	No significant impurities detected

Table 3: Molecular Weight Verification of **Boc-NH-PEG11-NH2** by Mass Spectrometry

Supplier	Expected Mass [M+H] ⁺ (g/mol)	Observed Mass [M+H] ⁺ (g/mol)	Mass Accuracy (ppm)
Supplier A	645.42	645.45	46.4
Supplier B	645.42	645.48	92.9
Supplier C	645.42	645.43	15.5

Experimental Workflow and Methodologies

A systematic workflow was employed to assess the purity of the commercial samples. This involved initial visual inspection, followed by a suite of analytical techniques to determine purity, confirm the structure, and identify any potential impurities.



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Fig. 1: Experimental workflow for purity assessment.

Detailed Experimental Protocols

High-performance liquid chromatography is a cornerstone technique for separating and quantifying components in a mixture. Since PEG derivatives lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often employed for detection.^{[4][5][6]}

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Corona Veo Charged Aerosol Detector.
- Column: Waters XBridge BEH C18 column (4.6 x 150 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient:
 - 0-5 min: 20% B
 - 5-25 min: 20% to 80% B
 - 25-30 min: 80% B
 - 30.1-35 min: 20% B
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 40°C.
- CAD Settings:
 - Evaporation Temperature: 35°C.
 - Gas Pressure: 35 psi.

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of chemical compounds.[7][8] It provides detailed information about the chemical environment of atoms, allowing for structural confirmation and the detection of impurities.[7]

- Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
- Solvent: Deuterated chloroform (CDCl_3).
- Sample Concentration: 10 mg/mL.
- ^1H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
- ^{13}C NMR Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
- Data Processing: MestReNova software was used for processing and integration. Purity was estimated by comparing the integral of the product peaks to the integrals of impurity peaks.

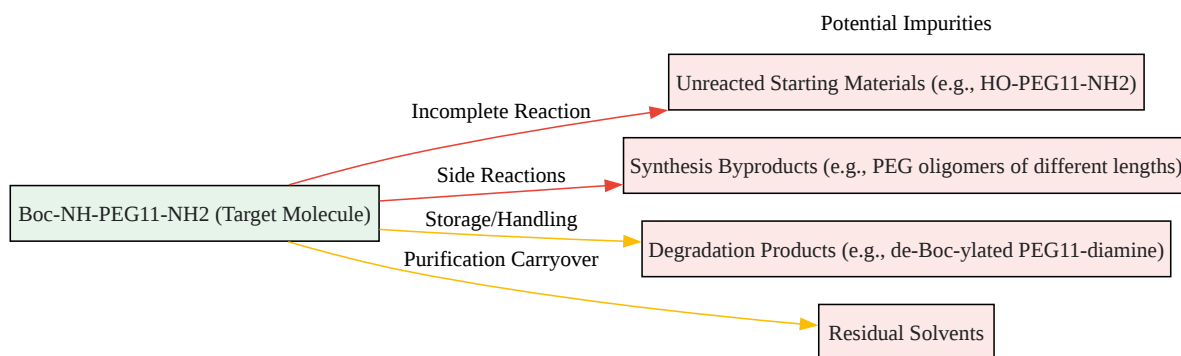
Mass spectrometry is used to determine the molecular weight of the compound and can be coupled with liquid chromatography to identify impurities with different molecular weights.[7]

- Instrumentation: Agilent 6545XT AdvanceBio LC/Q-TOF.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- LC Method: Same as described in the HPLC section.
- MS Parameters:

- Gas Temperature: 325°C.
- Drying Gas Flow: 8 L/min.
- Nebulizer Pressure: 35 psig.
- Sheath Gas Temperature: 350°C.
- Sheath Gas Flow: 11 L/min.
- Capillary Voltage: 3500 V.
- Fragmentor Voltage: 175 V.
- Mass Range: 100-1000 m/z.

Potential Impurities in Boc-NH-PEG11-NH2

During the synthesis and storage of **Boc-NH-PEG11-NH2**, several impurities can arise. Understanding these potential impurities is crucial for developing robust analytical methods and for interpreting the purity data.



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Fig. 2: Potential impurities in commercial **Boc-NH-PEG11-NH2**.

Conclusion

The purity of **Boc-NH-PEG11-NH2** can vary between commercial suppliers. While all tested suppliers provided material that was predominantly the target compound, differences in the levels and types of impurities were observed. For applications where high purity is critical, such as in the development of therapeutics, it is recommended that researchers perform their own comprehensive purity assessment of incoming materials. The experimental protocols provided in this guide offer a robust framework for such an evaluation. Based on this comparative analysis, Supplier C provided the material with the highest purity.

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